molecular formula C21H25NO4S B11085164 ethyl 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11085164
M. Wt: 387.5 g/mol
InChI Key: IERDXNGEVCGPHV-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring fused to a cycloheptane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring. The process includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.

    Acetylation: The thiophene ring is then acetylated using 2-(2-methylphenoxy)acetic acid.

    Amidation: The acetylated thiophene undergoes amidation with ethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

ETHYL 2-{[2-(2-METHYLPHENOXY)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

  • N-ETHYL-2-{[(2-METHOXYPHENOXY)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
  • N-ETHYL-2-{[(1-NAPHTHYLOXY)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
  • N-ETHYL-2-{[(2-THIENYLCARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities .

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-methylphenoxy)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H25NO4S/c1-3-25-21(24)19-15-10-5-4-6-12-17(15)27-20(19)22-18(23)13-26-16-11-8-7-9-14(16)2/h7-9,11H,3-6,10,12-13H2,1-2H3,(H,22,23)

InChI Key

IERDXNGEVCGPHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)COC3=CC=CC=C3C

Origin of Product

United States

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